molecular formula C19H14FN3O3S B5036982 N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

Cat. No. B5036982
M. Wt: 383.4 g/mol
InChI Key: LIPDXTTVMXBYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for B-cell development, activation, and survival. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, hematological malignancies, and solid tumors.

Mechanism of Action

TAK-659 exerts its pharmacological effects by selectively inhibiting the N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide pathway, which is essential for B-cell receptor signaling. By blocking N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation, survival, and migration. TAK-659 also has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cell malignancies. In addition, TAK-659 has been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis. TAK-659 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its specificity for the N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide pathway, which minimizes off-target effects. In addition, TAK-659 has demonstrated potent anti-tumor and anti-inflammatory effects in various animal models, making it a promising therapeutic candidate for various diseases. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in clinical trials.

Future Directions

For TAK-659 research include the development of more potent and selective N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other anti-cancer agents. TAK-659 also has potential applications in other diseases, including autoimmune disorders and inflammatory diseases, which warrant further investigation.

Synthesis Methods

TAK-659 is synthesized through a multi-step process that involves the coupling of 4-fluorobenzoic acid with 2-aminophenol, followed by the reaction with thiocarbonyldiimidazole to form the corresponding thioamide. The thioamide is then reacted with 3-aminophenylboronic acid to form the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has demonstrated potent anti-inflammatory and anti-tumor effects in various animal models of autoimmune diseases and cancer. In particular, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

properties

IUPAC Name

N-[3-[(4-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c20-13-8-6-12(7-9-13)17(24)23-19(27)22-15-4-1-3-14(11-15)21-18(25)16-5-2-10-26-16/h1-11H,(H,21,25)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPDXTTVMXBYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-({[(4-Fluorophenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide

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